methyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)propanoate
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Overview
Description
Methyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)propanoate is a chemical compound with the molecular formula C11H12N2O2S and a molecular weight of 236.29 g/mol It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)propanoate typically involves the reaction of benzimidazole with a suitable thiol and a propanoate ester. One common method involves the reaction of benzimidazole with methyl 2-bromo-2-(methylthio)propanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)propanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Amides or alcohol derivatives.
Scientific Research Applications
Methyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in developing new pharmaceuticals, particularly as an antimicrobial and anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)propanoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its benzimidazole moiety. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, which in turn affects various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Benzimidazol-2-ylthio)acetic acid
- 2-(1H-Benzimidazol-2-ylthio)ethanol
- 2-(1H-Benzimidazol-2-ylthio)acetamide
Uniqueness
Methyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)propanoate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to other benzimidazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 2-(1H-benzimidazol-2-ylsulfanyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-7(10(14)15-2)16-11-12-8-5-3-4-6-9(8)13-11/h3-7H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGQJXYOVIGMRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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